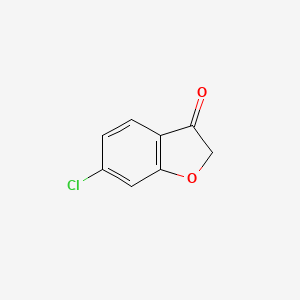

6-Chloro-3-Benzofuranone

Description

Significance within Heterocyclic Compound Research

Heterocyclic compounds, characterized by their cyclic structures containing at least two different elements as ring members, are fundamental to life processes and form the backbone of numerous pharmaceuticals and industrial chemicals. uomus.edu.iq Benzofuran (B130515) derivatives, a prominent class within this group, are naturally abundant and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.org

6-Chloro-3-Benzofuranone, with its distinct chlorinated benzofuranone core, serves as a versatile building block in organic synthesis. guidechem.comchemimpex.com Its unique structure, featuring a benzene (B151609) ring fused to a furanone ring with a chlorine substituent, imparts specific reactivity and functional properties that are highly valued by chemists. guidechem.comchemimpex.com The presence of the chlorine atom allows for a variety of chemical transformations, making it an essential intermediate in the creation of more complex molecules with tailored properties. chemimpex.com This has positioned this compound as a key player in the development of novel compounds with potential applications in drug discovery and materials science. chemimpex.com

Historical Context of Benzofuranone Derivatives in Chemical Science

The study of benzofuran derivatives is not a new endeavor. These compounds, found in various plants, have long been recognized for their medicinal properties. researchgate.net Historically, the benzofuran skeleton has been a subject of synthetic interest due to its prevalence in natural products with intriguing biological effects. beilstein-journals.org The development of synthetic methodologies to construct the benzofuran ring system has been a continuous area of research, leading to a deeper understanding of its chemical behavior.

Benzofuranones, a subset of this class, have garnered particular attention for their role as intermediates in the synthesis of biologically active molecules. rasayanjournal.co.in Research has demonstrated that derivatives of benzofuranone are crucial precursors for a range of heterocyclic compounds with significant pharmacological potential. rasayanjournal.co.in The historical exploration of these derivatives has laid the groundwork for the current investigation into specifically substituted compounds like this compound, allowing researchers to build upon a rich foundation of chemical knowledge.

Current Research Trajectories and Future Opportunities Pertaining to this compound

Current research on this compound and its derivatives is vibrant and multifaceted, with significant efforts focused on harnessing its potential in medicinal chemistry. chemimpex.com Scientists are actively exploring its use as a scaffold for the development of new therapeutic agents. For instance, derivatives of this compound have shown promise in the development of novel anti-inflammatory and anticancer agents. chemimpex.com

A notable area of investigation involves the synthesis of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives. In one study, a derivative, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone, demonstrated potent activity against a multidrug-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. malariaworld.orgnih.gov This highlights the potential of this compound as a starting material for the design of new antimalarial drugs. malariaworld.orgnih.gov

Beyond pharmaceuticals, the unique properties of this compound make it a valuable component in the field of materials science. Its stability and reactivity are being leveraged in the synthesis of novel dyes and pigments. chemimpex.com

The future for this compound research appears bright, with numerous opportunities for further exploration. The development of more efficient and sustainable synthetic routes to this compound and its derivatives remains a key objective. Furthermore, continued investigation into its biological activities could uncover new therapeutic applications. As our understanding of the structure-activity relationships of benzofuranone derivatives deepens, so too will our ability to design and synthesize novel molecules with enhanced efficacy and selectivity for a variety of biological targets. The versatility of this compound ensures its continued importance as a focal point of academic and industrial research for years to come.

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYZLDHZMYWEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549148 | |

| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-78-4 | |

| Record name | 6-Chloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Chloro 3 Benzofuranone and Analogues

Established Synthetic Pathways for Benzofuranone Scaffolds

Traditional methods for synthesizing the benzofuranone framework often involve multi-step sequences or direct functionalization of a pre-existing benzofuranone core. These established routes have been foundational in accessing a variety of benzofuranone derivatives.

Direct Halogenation Approaches

Direct halogenation of the benzofuranone scaffold is a common strategy to introduce a halogen atom onto the aromatic ring. For instance, the bromination of 3-benzofuranone can be achieved using N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions to yield bromo-substituted benzofuranones. This approach's efficiency can be enhanced through methods like ultrasound-assisted synthesis, which can shorten reaction times while maintaining high yields. Key to these reactions is the careful control of temperature and solvent, with THF often being a superior solvent to DMF or DMSO.

Multi-Step Synthesis Sequences

Multi-step syntheses are frequently employed to construct the benzofuranone core with desired substitutions. A classic approach involves the cyclization of appropriately substituted phenols. For example, the synthesis of 6-methylbenzofuran-3(2H)-one can be achieved through a sequence that includes the preparation of a suitable 2-hydroxybenzoate derivative, introduction of the methyl group, and subsequent cyclization to form the benzofuran (B130515) ring. vulcanchem.com

Another multi-step route to a substituted benzofuranone, 6-chloro-2-methyl-3(2H)-benzofuranone, involves the Dieckmann condensation of ethyl 4-chloro-2-(1-(methoxycarbonyl)ethoxy)benzoate using sodium hydride in tetrahydrofuran (B95107). prepchem.com This intramolecular cyclization is followed by workup and purification to yield the target compound. Similarly, the synthesis of certain aurone (B1235358) derivatives, which are structurally related to benzofuranones, starts from substituted phenols that undergo a series of reactions including acetylation, Fries rearrangement, and subsequent cyclization to form the benzofuran-3-one core. tandfonline.comtandfonline.com

A general multi-step synthesis for benzofuran-3-one derivatives involves refluxing a phenol (B47542) derivative with acetic anhydride, followed by a reaction with aluminum chloride at high temperatures. tandfonline.com This sequence ultimately leads to the desired 2'-hydroxyacetophenone (B8834) derivatives, which are precursors to the benzofuranone ring. tandfonline.com

One-Step Synthetic Routes

To improve efficiency and reduce the number of synthetic steps, one-pot or one-step methods for the synthesis of benzofuranones have been developed. A notable one-step synthesis involves the Lewis acid-promoted intramolecular rearrangement of substituted O-methoxyacetylbenzenes. This method utilizes anhydrous aluminum trichloride (B1173362) under thermal conditions to facilitate the cyclization. The yield of the resulting benzofuranone is influenced by the nature of the substituents on the aromatic ring, with electron-releasing groups generally providing better yields.

Another one-step approach involves a cascade reaction, such as the caesium carbonate-promoted Michael addition and lactonization of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters with α,β-unsaturated carbonyl compounds. royalsocietypublishing.org This method provides a convenient route to 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org Additionally, a patented one-step method describes the synthesis of benzofuranone via a transesterification reaction, avoiding the need to first hydrolyze the starting material to an o-hydroxyphenylacetic acid. google.com

Catalytic Approaches in Benzofuranone Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to enhance the efficiency, selectivity, and sustainability of chemical transformations. The synthesis of benzofuranones has significantly benefited from the development of both transition metal-catalyzed and organocatalytic approaches. thieme-connect.com

Transition Metal-Catalyzed Cyclizations and Couplings (e.g., Gold, Palladium, Rhodium Catalysis)

Transition metals have proven to be powerful catalysts for the construction of the benzofuranone skeleton. rsc.org Palladium-catalyzed reactions, in particular, have been widely explored. For instance, palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H bond coupling of alkyl phenyl ethers has been used to synthesize 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.orgnih.gov Chiral benzofuranones have also been synthesized from arylacetic acids using palladium catalysis. researchgate.net

Rhodium catalysis has been employed in the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes. rsc.org Other transition metals like iridium, copper, and nickel have also been utilized in the synthesis of dihydrobenzofuran cores through various intramolecular cyclization strategies. rsc.orgnih.gov Gold catalysis has been shown to be effective in the intramolecular hydroamination of alkyne-functionalized precursors to yield N-heterocyclic compounds, a strategy that can be applied to benzofuranone synthesis. researchgate.net

| Catalyst | Reactants | Product | Reference |

| Palladium | Alkyl phenyl ethers | 2,3-Dihydrobenzofuran derivatives | nih.gov, rsc.org |

| Palladium | Arylacetic acids | Chiral benzofuranones | researchgate.net |

| Rhodium | N-phenoxyacetamides, Alkylidenecyclopropanes | 2,3-Dihydrobenzofuran derivatives | rsc.org |

| Gold | Alkyne-functionalized precursors | N-heterocyclic compounds | researchgate.net |

Organocatalytic Methods (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to benzofuranone synthesis has led to the development of highly enantioselective methods. rsc.org N-Heterocyclic carbenes (NHCs) have been particularly effective in catalyzing various transformations to produce functionalized benzofuranones.

One such method is an NHC/base-catalyzed cascade reaction that involves an intramolecular hydroacylation of unactivated alkynes, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement to form the benzofuranone. nih.govacs.org NHCs have also been used to catalyze the intramolecular nucleophilic substitution for the construction of benzofuranones. acs.org Furthermore, NHC catalysis has enabled the three-component reaction of aldehydes and benzofuran-3-ones to produce spirobenzofuran-3-one derivatives. nih.gov A noncovalent NHC-catalyzed asymmetric conjugate addition of 3-substituted 2-benzofuranones to maleimides has also been developed. thieme-connect.com

Other organocatalytic strategies include the use of bifunctional thiourea (B124793) organocatalysts for the asymmetric allylic alkylation of benzofuran-3(2H)-ones with nitroallylic acetates. thieme-connect.com Proline-based organocatalysts have been successfully used for the Aldol (B89426) condensation of benzofuranone with various aldehydes to synthesize arylidene benzofuranone intermediates. researcher.life Aminocatalytic cascade reactions have also been devised to generate enantiomerically pure spirocyclic benzofuranones. nih.gov These methods highlight the versatility of organocatalysis in constructing complex and stereochemically rich benzofuranone structures. thieme-connect.com

| Organocatalyst Type | Reaction | Product | Reference |

| N-Heterocyclic Carbene (NHC) | Hydroacylation-Stetter-rearrangement cascade | Functionalized benzofuranones | nih.gov, acs.org |

| N-Heterocyclic Carbene (NHC) | Three-component reaction | Spirobenzofuran-3-one derivatives | nih.gov |

| Bifunctional Thiourea | Asymmetric allylic alkylation | 2,2-Disubstituted benzofuranones | thieme-connect.com |

| Proline-based | Aldol condensation | Arylidene benzofuranone intermediates | researcher.life |

| Aminocatalyst | Cascade reactions | Enantiomerically pure spirocyclic benzofuranones | nih.gov |

Metal-Free Synthetic Transformations

The development of metal-free synthetic routes to benzofuranones is driven by the need to avoid residual metal contamination in the final products, particularly for pharmaceutical applications, and to reduce the environmental impact associated with heavy metals.

Organocatalysis has emerged as a powerful tool for the synthesis of benzofuranones. Proline-based organocatalysts have been successfully employed in the Aldol condensation of benzofuranones with various aldehydes to produce arylidene benzofuranone intermediates. researcher.life In one study, a proline-derived organocatalyst demonstrated high efficiency, delivering the desired product in a 94% isolated yield. researcher.life This method tolerates a range of aromatic and heterocyclic aldehydes, providing a versatile route to diverse benzofuranone derivatives. researcher.life

Another metal-free approach involves the use of N-heterocyclic carbene (NHC) catalysis. An asymmetric addition/cyclization cascade of amidoesters and iminoquinones, facilitated by noncovalent NHC catalysis, has been developed to access functionalized benzofuran-2(3H)-ones with a C3 quaternary stereocenter in high yields and enantioselectivities. acs.orgacs.org This method is notable for its use of readily available substrates and its ability to construct complex molecular architectures. acs.org

Furthermore, tandem reactions catalyzed by acids like perchloric acid (HClO₄) offer a metal-free pathway to 3,3-diaryl or 3-alkyl-3-aryl benzofuranones. organic-chemistry.org These reactions proceed through a Friedel-Crafts/lactonization sequence, showcasing good functional group compatibility and broad substrate scope. organic-chemistry.org Electrochemical methods also present a promising metal-free alternative for synthesizing benzofuran derivatives. nih.gov

Sustainable and Green Chemistry Principles in Benzofuranone Synthesis

The integration of green chemistry principles into the synthesis of benzofuranones is crucial for developing environmentally benign and economically viable processes. Key areas of focus include atom economy, waste minimization, and the use of safer solvents and reaction conditions.

Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. wjpmr.com Several synthetic strategies for benzofuranones have been designed with high atom economy in mind. For instance, a base-promoted formal (2+1) cycloaddition of benzofuran-derived oxadienes with bromomalonates provides an atom-economic route to benzofuranone-based spirocyclopropanes. thieme-connect.comresearchgate.netthieme-connect.com

The use of air or oxygen as the oxidant in synthetic transformations is a highly sustainable approach, as it is abundant, non-toxic, and typically produces water as the only byproduct. acs.orgacs.org An iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines using air as the oxidant exemplifies this principle, leading to high atom economy and a significant reduction in process mass intensity (PMI). acs.org

Minimizing waste generation is another critical aspect of green synthesis. Traditional methods often involve the use of stoichiometric reagents and generate large amounts of chemical waste. acs.orgacs.org By contrast, catalytic processes and the use of recyclable catalysts can significantly reduce waste. The development of methods that avoid extensive purification steps, such as those that produce clean products directly from the reaction mixture, also contributes to waste minimization. google.com

The choice of reaction conditions and solvents has a profound impact on the sustainability of a synthetic process. The optimization of these parameters aims to reduce energy consumption, minimize the use of hazardous substances, and improve reaction efficiency.

The use of water as a reaction medium is a key goal in green chemistry due to its non-toxic, non-flammable, and inexpensive nature. arkat-usa.org A green method for the synthesis of aurones from benzofuranones and aromatic aldehydes has been developed using water as the solvent, eliminating the need for catalysts, reagents, and chromatographic purification. arkat-usa.org

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents (VOCs). mdpi.com L-proline-based natural deep eutectic solvents (NaDES) have been successfully used as both solvents and catalysts for the Knoevenagel condensation reaction between benzofuranone and substituted benzaldehydes to produce aurones in high yields. mdpi.com An important feature of this methodology is the recyclability and reusability of the NaDES. mdpi.com

The optimization of reaction parameters such as temperature and substrate concentration is also crucial. For example, in the synthesis of benzofuran spiro-pyrrolidine derivatives, optimizing the temperature and solvent led to a significant increase in yield. mdpi.com Similarly, in the organocatalyzed addition of malonates to 1,4-benzoquinones, the portion-wise addition of the quinone dramatically increased the reaction yield from less than 20% to over 95% in some cases. capes.gov.br

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netsemanticscholar.orgoatext.commdpi.com

A method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has been developed, providing rapid access to these compounds in yields ranging from 43% to 58%. researchgate.netsemanticscholar.org For instance, the synthesis of 6-chloro-3-benzofuranone using this method resulted in a 58% yield. semanticscholar.org The optimization of reaction conditions, including temperature, time, and catalyst, is key to the success of these microwave-assisted syntheses. researchgate.net

Microwave irradiation has also been successfully applied to the synthesis of various benzofuran analogs, such as pyrazolyl benzofuran derivatives, with significantly shorter reaction times (2-4 minutes) compared to conventional heating (4-6 hours). sapub.org The combination of microwave irradiation with solvent-free conditions further enhances the green credentials of these synthetic protocols. researchgate.net

Optimization of Reaction Conditions and Solvents

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral benzofuranone derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Organocatalysis has proven to be a highly effective strategy for the asymmetric synthesis of benzofuranones. Bifunctional thiourea organocatalysts have been employed in the asymmetric allylic alkylation of benzofuran-3(2H)-ones with nitroallylic acetates to synthesize 2,2-disubstituted benzofuranones with adjacent tetrasubstituted and tertiary stereocenters in good yields and with very good stereoselectivities. thieme-connect.com

Quinine-derived urea (B33335) catalysts have been used in a highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones. bohrium.com This method provides complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent yields and stereocontrol (up to 98% yield, >20:1 dr, and 99:1 er). bohrium.com

The asymmetric synthesis of benzofuranones with a C3 quaternary stereocenter has been achieved through an organocatalytic addition/cyclization cascade using noncovalent N-heterocyclic carbene catalysis, yielding products with high enantiomeric excess. acs.orgacs.org Additionally, a base-promoted formal (2+1) cycloaddition of benzofuran-derived oxadienes with bromomalonates has been established, affording benzofuranone-based spirocyclopropanes with high diastereoselectivities (up to 91:9 dr). thieme-connect.comthieme-connect.com

Reactivity, Transformations, and Mechanistic Insights of 6 Chloro 3 Benzofuranone

Electrophilic and Nucleophilic Reactivity of the Benzofuranone Core

The chemical persona of 6-Chloro-3-Benzofuranone is distinctly dualistic, exhibiting both electrophilic and nucleophilic characteristics across its molecular framework. The reactivity is largely dictated by the benzofuranone core, which consists of a benzene (B151609) ring fused to a furanone ring. guidechem.comguidechem.com

The most prominent electrophilic site is the carbonyl carbon at the C-3 position. cymitquimica.com This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond, making it highly susceptible to attack by nucleophiles. ambeed.comyoutube.com This reactivity allows for a range of nucleophilic addition reactions. cymitquimica.com The aromatic ring, influenced by the chloro-substituent, can also undergo electrophilic aromatic substitution (EAS) reactions. ambeed.com

Conversely, the molecule possesses nucleophilic centers. The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a nucleophile, particularly in the presence of a strong acid where it can be protonated. youtube.com The active methylene (B1212753) group at the C-2 position is another key nucleophilic site. The protons on this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group, allowing for deprotonation by a base to form a reactive enolate intermediate. This enolate is a powerful nucleophile that can engage in various bond-forming reactions.

The presence of the chlorine atom at the C-6 position significantly modulates the reactivity of the benzene ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution compared to unsubstituted benzofuranone. cymitquimica.com

Cycloaddition and Condensation Reactions Involving the Furanone Moiety

The furanone moiety of this compound, particularly the active methylene group at the C-2 position, is a hub for condensation and subsequent cycloaddition reactions. These transformations are fundamental for constructing more complex heterocyclic systems.

Knoevenagel Condensation: This is a hallmark reaction for 3-benzofuranones. It involves the base-catalyzed reaction between the active C-2 methylene group of this compound and the carbonyl group of an aldehyde or ketone. The reaction typically proceeds via an enolate intermediate, which performs a nucleophilic attack on the aldehyde, followed by dehydration to yield an α,β-unsaturated ketone, often referred to as a benzylidene or arylidene derivative. For instance, the condensation with various aldehydes produces derivatives like (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone. nih.gov

| Reactant with Benzofuranone | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Base (e.g., piperidine, proline-derivatives) | Arylidene Benzofuranones | scirp.orgresearchgate.net |

| Quinolone-3-carbaldehyde | Ethanol, Microwave Irradiation | Quinolinyl-methylidene-benzofuranone | arabjchem.org |

| Isatin | Acid or Base | Benzofuro[3,2-b]quinoline derivatives | colab.ws |

| Nitroheteroaryl Aldehydes | Acetic Anhydride, Acetic Acid | (Nitroheteroarylmethylene)-benzofuranones | nih.gov |

Cycloaddition Reactions: The arylidene derivatives formed from condensation reactions are excellent substrates for cycloaddition reactions. The conjugated system, acting as a dienophile or dipolarophile, can participate in reactions like the Diels-Alder ([4+2] cycloaddition) or [2+2] cycloadditions to build complex spirocyclic or fused ring systems. researchgate.net For example, benzofuran-derived azadienes have been shown to undergo [4+2] cycloaddition with enamides to furnish fused pyridine (B92270) scaffolds. researchgate.net This highlights the potential of this compound derivatives in constructing diverse molecular architectures. rsc.org

Oxidative and Reductive Transformations

Decarbonylation-Oxidation Reactions

A notable transformation of benzofuranone derivatives is the decarbonylation-oxidation reaction. Studies on 3-arylbenzofuran-2(3H)-ones have demonstrated a transition-metal-free protocol for their conversion into 2-hydroxybenzophenones. researchgate.netresearchgate.net This reaction proceeds under mild conditions, typically using a base such as cesium carbonate (Cs2CO3) in a solvent like tetrahydrofuran (B95107) (THF) under an open atmosphere. researchgate.net The key to this transformation is the in-situ generation of hydroperoxides from the solvent, which act as the oxidant. researchgate.net The process involves the loss of carbon monoxide from the lactone ring followed by oxidation. researchgate.net The applicability of this protocol to a wide range of substrates, including those with halogen substituents, suggests its relevance for derivatives of this compound. researchgate.netbeilstein-archives.org

C-H Activation and Functionalization

Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying organic molecules. tcichemicals.commt.com While specific examples for this compound are not extensively detailed, research on related benzofuranone structures provides significant insights. A key reaction is the cross-dehydrogenative coupling (CDC) of 3-aryl benzofuran-2(3H)-ones with compounds containing benzylic C-H bonds (like toluenes) or phenolic C-H bonds. rsc.org This reaction, mediated by an oxidant like di-tert-butyl peroxide (DTBP), allows for the construction of all-carbon quaternary centers at the C-3 position of the benzofuranone ring. rsc.org

The C-H bonds on the aromatic ring of this compound are also potential targets for functionalization. Transition-metal catalysis, often employing palladium, rhodium, or iridium, is a common method for achieving selective C-H activation, typically guided by a directing group. mt.comsnnu.edu.cnresearchgate.net The carbonyl group within the this compound structure could potentially serve as such a directing group to functionalize the C-4 position.

| Reaction Type | Substrates | Catalyst/Reagent | Functionalized Position | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | 3-Aryl Benzofuran-2(3H)-one + Toluene | DTBP (oxidant) | C-3 (forms quaternary center) | rsc.org |

| Cross-Dehydrogenative Coupling | 3-Aryl Benzofuran-2(3H)-one + Phenol (B47542) | DTBP (oxidant) | C-3 (forms quaternary center) | rsc.org |

| Intramolecular Hydroacylation | o-Vinylbenzaldehydes | Rhodium catalyst with transient directing group | Forms Indanones (related cyclization) | snnu.edu.cn |

Investigation of Reaction Mechanisms

Radical Intermediates and Pathways

Mechanistic studies have revealed that radical intermediates play a crucial role in several key transformations of the benzofuranone scaffold. The involvement of radical pathways has been confirmed through control experiments, such as the inhibition of reactions in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). researchgate.netacs.org

In the oxidative coupling of benzofuran-3(2H)-ones with carboxylic acids, a plausible mechanism begins with the oxidation of the benzofuranone to generate a radical intermediate at the C-2 position. acs.org This radical is then further oxidized to a corresponding carbocation, which subsequently reacts with a nucleophile to form the final product. acs.org The use of an aerobic atmosphere is often essential, suggesting that oxygen plays a role in the oxidative process. acs.org

Similarly, the decarbonylation-oxidation reaction of 3-arylbenzofuranones is understood to proceed via a radical pathway. researchgate.net The addition of TEMPO significantly hampers the reaction, supporting the presence of radical intermediates. researchgate.net These radical-based transformations underscore the rich and complex reactivity of the benzofuranone system, offering pathways to novel structures that may not be accessible through traditional ionic mechanisms. rsc.orgnih.gov

Enolate Umpolung Reactivity

The concept of "umpolung," or polarity inversion, represents a powerful strategy in organic synthesis to access reaction pathways that are not feasible under standard conditions. wikipedia.org In the context of this compound, the α-carbon to the carbonyl group is typically nucleophilic when deprotonated to form an enolate. Enolate umpolung strategies reverse this inherent nucleophilicity, rendering the α-position electrophilic and enabling reactions with nucleophiles.

Several methods have been developed to achieve the enolate umpolung of benzofuranones. One notable approach involves the use of a mercury(II) triflate (Hg(OTf)₂) catalyst in the presence of an N-oxide oxidant. organic-chemistry.orgorganic-chemistry.org This system facilitates the addition of the N-oxide to an alkyne precursor, generating a reactive enolonium species. This electrophilic intermediate then undergoes an intramolecular nucleophilic attack by a tethered hydroxyl group to furnish the benzofuran-3-one core. organic-chemistry.org The reaction proceeds via an intramolecular SN2′ mechanism, effectively reversing the standard polarity of the enolate. organic-chemistry.org This mercury-catalyzed method is significant as it provides a cost-effective alternative to other precious metal catalysts and demonstrates high functional group tolerance. organic-chemistry.org

Another strategy for generating umpoled enolates involves the formation of N-alkenoxypyridinium salts. These species can be generated without metal catalysts and serve as potent umpoled enolate sources, reacting with a variety of inter- and intramolecular nucleophiles to form α-substituted ketones. uwaterloo.ca While not demonstrated specifically for this compound, this methodology represents a valid conceptual framework for its enolate umpolung.

The inversion of reactivity can also be accomplished using iodine(III) reagents to promote the reaction between catalytically generated iridium-enolates and nucleophilic partners like alcohols. nih.gov This strategy relies on an iridium catalyst to generate the enolate intermediate from an allylic alcohol precursor via a 1,3-hydride shift, which is then activated by the hypervalent iodine reagent for subsequent reaction with a nucleophile. nih.gov

Table 1: Strategies for Enolate Umpolung in Benzofuranone Systems

| Catalyst/Reagent System | Key Electrophilic Intermediate | Proposed Mechanism | Reference |

|---|---|---|---|

| Hg(OTf)₂ / N-Oxide | Enolonium species | Intramolecular SN2' attack by a nucleophile | organic-chemistry.org |

| Iridium(III) Catalyst / Iodine(III) Reagent | Activated Iridium-enolate | Oxidative activation of the enolate for nucleophilic attack | nih.gov |

| Triflic Anhydride / Pyridine N-Oxide | N-Alkenoxypyridinium salt | Formation of a stable, electrophilic enolate equivalent | uwaterloo.ca |

Mechanistic Models for Catalyzed Transformations

The transformation of this compound and related benzofuranone scaffolds is often facilitated by sophisticated catalytic systems. Understanding the underlying mechanistic models is crucial for predicting outcomes and designing novel synthetic routes.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can induce umpolung reactivity in aldehydes and enals. ncl.res.inrjstonline.com When an NHC reacts with an aldehyde, it forms a nucleophilic acyl-anion equivalent known as the "Breslow intermediate". ncl.res.in This key intermediate is central to classic reactions like the benzoin (B196080) condensation and the Stetter reaction. ncl.res.in In transformations involving α,β-unsaturated aldehydes (enals), the NHC can generate homoenolate equivalents, which are d³ nucleophiles. rjstonline.comnih.gov These intermediates can then react with electrophiles, such as isatilidenes, to afford complex spirocyclic structures like cyclopentanone-fused spirooxindoles. ncl.res.in The mechanism proceeds via the nucleophilic attack of the NHC-homoenolate onto the electrophile, followed by cyclization and catalyst regeneration. ncl.res.in

Phosphine (B1218219) Catalysis: Chiral phosphines are effective catalysts for asymmetric cycloaddition reactions involving benzofuranone derivatives. For instance, in the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, a phosphine catalyst initiates the reaction by attacking the allenoate to form a zwitterionic 1,3-dipole intermediate. researchgate.net This dipole then undergoes a cycloaddition with the benzofuranone substrate. The regioselectivity of the subsequent proton transfer and ring-closing steps determines the final structure, leading to highly functionalized spirocyclopentene benzofuranones. researchgate.netresearchgate.net

Oxidative Coupling Catalysis: Recent advances have utilized environmentally benign catalytic systems for the oxidative functionalization of benzofuran-3(2H)-ones. One such system employs iodide salts as catalysts with air as the terminal oxidant. acs.org Mechanistic studies suggest the involvement of a radical pathway. The reaction is significantly inhibited by radical scavengers like TEMPO. acs.org A proposed mechanism involves the initial oxidation of the iodide catalyst, which then facilitates the formation of a benzofuranone radical or carbocation intermediate (Intermediate B). This intermediate is then trapped by a nucleophile, such as a carboxylic acid or an amine, to yield the α-functionalized product. acs.org In a related context, oxidative dehydrogenative (ODH) couplings of benzofused heteroaryl dimers catalyzed by oxidized activated carbon (oAC) have been studied computationally. These studies indicate that the reaction can proceed through either a radical cation (rc) or a Scholl-type arenium cation (ac) mechanism, with the operative pathway influencing the final product distribution. nih.govscispace.com

Transition Metal Catalysis: Transition metals play a pivotal role in many transformations of benzofuranones. As discussed previously (Section 3.4.2), mercury(II) catalysis proceeds via an enolonium intermediate. organic-chemistry.org Rhodium catalysts are also widely used. For example, Rh(II)-catalyzed reactions of benzofuranones with α-diazoesters for stereoselective 3-alkylation are thought to proceed via a C-H insertion mechanism. researchgate.net Similarly, dual-metal relay catalysis combining Rhodium and Palladium has been used for the enantioselective synthesis of quaternary carbon-containing benzofuran-3(2H)-ones, involving sequential 1,2-addition and intramolecular C-O coupling steps. organic-chemistry.org

Table 2: Mechanistic Models in Catalyzed Transformations of Benzofuranones

| Catalyst Type | Key Intermediate(s) | Transformation Type | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Breslow intermediate, Homoenolate equivalent, Acyl azolium | Annulation, Cycloaddition, Oxidative Esterification | ncl.res.innih.gov |

| Phosphine | Zwitterionic 1,3-dipole, Phosphorus ylide | [3+2] Cycloaddition | researchgate.netresearchgate.net |

| Iodide Salt / Air | Radical species, Carbocation intermediate | Oxidative C-O and C-N bond formation | acs.org |

| Oxidized Activated Carbon (oAC) | Radical cation (rc), Arenium cation (ac) | Oxidative Dehydrogenative (ODH) Coupling | nih.govscispace.com |

| Rhodium (Rh) | Metallo-carbene, Metal enolate | C-H Insertion, 1,2-Addition | organic-chemistry.orgresearchgate.net |

| Mercury (Hg) | Enolonium species | Intramolecular Cyclization (Umpolung) | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 6 Chloro 3 Benzofuranone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the connectivity of proton (¹H) and carbon (¹³C) atoms.

For 6-Chloro-3-Benzofuranone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different electronic environments of its protons. The molecule has three aromatic protons and two methylene (B1212753) protons on the furanone ring. Due to the asymmetry of the molecule, all five protons should be chemically non-equivalent, resulting in five unique signals. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns (doublets, doublet of doublets) revealing their coupling relationships. The two protons of the methylene group (at the C2 position) would likely appear as a singlet further upfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound has eight carbon atoms, all in unique chemical environments, which should lead to eight distinct signals. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift (typically δ 170-200 ppm). oregonstate.edu The six carbons of the benzene (B151609) ring would appear in the aromatic region (δ 110-160 ppm), while the methylene carbon would be found in the upfield region.

While detailed experimental spectra for this compound are not widely published, the table below outlines the theoretical expectations for its NMR analysis.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Analysis | Feature | Expected Chemical Shift (ppm) / Multiplicity |

|---|---|---|

| ¹H NMR | Aromatic Protons (H4, H5, H7) | 3 signals, δ 7.0 - 8.0, complex splitting |

| Methylene Protons (H2) | 1 signal, singlet, upfield of aromatic signals | |

| ¹³C NMR | Carbonyl Carbon (C3) | 1 signal, δ 170 - 200 |

| Aromatic Carbons (C3a, C4, C5, C6, C7, C7a) | 6 signals, δ 110 - 160 |

Note: The actual chemical shifts and coupling constants would require experimental determination.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1700-1820 cm⁻¹. ambeed.com Given its presence in a five-membered lactone ring, this peak may appear at a higher frequency. Other key absorptions would include those for aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), C-O-C stretching of the ether linkage, and a characteristic C-Cl stretching vibration in the fingerprint region (typically below 800 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are visible in Raman, non-polar bonds like aromatic C=C bonds often produce stronger signals than in IR. The combination of both IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule. tandfonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=O Stretch | Lactone (Ketone) | 1700 - 1820 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Ether | 1000 - 1300 | Strong |

Note: Data is based on typical functional group frequencies; experimental verification is required.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. norden.org It is particularly useful for analyzing compounds with conjugated systems. The benzofuranone core of this compound contains a benzene ring fused to a furanone ring, creating a conjugated system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₈H₅ClO₂), the molecular weight is 168.58 g/mol . chemuniverse.com In a mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl at m/z 168, and another, approximately one-third the intensity, for the molecule containing ³⁷Cl at m/z 170. This M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecule with extremely high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. The exact mass of C₈H₅³⁵ClO₂ is calculated to be 168.0032, which HRMS can readily distinguish from other potential formulas with the same nominal mass. acs.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value (m/z) |

|---|---|---|

| MS (EI) | Molecular Ion (M⁺, with ³⁵Cl) | 168 |

| Isotope Peak (M⁺+2, with ³⁷Cl) | 170 |

| HRMS (ESI) | Exact Mass [M+H]⁺ (with ³⁵Cl) | 169.0105 |

Note: Fragmentation patterns would depend on the ionization method and energy but would likely involve the loss of CO and Cl.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. clearsynth.comhzdr.de By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of every atom in the molecule, as well as how the molecules pack together in the crystal lattice. ethz.ch

If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide definitive data on:

Molecular Conformation: The planarity of the benzofuran (B130515) system and the conformation of the five-membered ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity established by NMR.

Intermolecular Interactions: Identification of any hydrogen bonds, halogen bonds, or π-π stacking interactions that govern the crystal packing.

As of now, a published single-crystal structure for this compound is not available in the surveyed literature. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound. tandfonline.com

Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Benzofuranone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. tandfonline.comrsc.org For benzofuranone derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometry and analyze various chemical properties. rsc.orgresearchgate.netresearchgate.net

Geometry optimization is a fundamental step in computational chemistry that determines the lowest energy arrangement of atoms in a molecule. tandfonline.com For compounds related to 6-Chloro-3-Benzofuranone, this process is typically performed using DFT methods. tandfonline.comresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity. researchgate.net Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comajchem-a.com A smaller HOMO-LUMO gap generally signifies higher reactivity. ajchem-a.com

For example, in a study of a related benzofuranone derivative, the HOMO-LUMO energy gap was calculated to be 3.02 eV, indicating its chemical reactivity. researchgate.net The energies of HOMO and LUMO orbitals are also used to calculate other electronic parameters like ionization potential and electron affinity. ajchem-a.com In various benzofuranone and related heterocyclic systems, the HOMO-LUMO gap is analyzed to understand electronic transitions, which often correspond to the absorption of light at specific wavelengths (λmax). tandfonline.comresearchgate.net The distribution of HOMO and LUMO orbitals can also indicate the regions of electrophilic and nucleophilic attack. ajchem-a.com

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

This table is adapted from a study on a similar heterocyclic compound and illustrates the typical data generated. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing insights into its reactivity towards charged species. uni-muenchen.denih.gov The MEP is the force experienced by a positive test charge at a specific point in the vicinity of a molecule, arising from its electron and nuclei arrangement. uni-muenchen.de It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

MEP maps are typically color-coded. Regions of negative potential, which are attractive to electrophiles (proton attraction), are often colored red, while regions of positive potential, which are repulsive to protons, are shown in blue. uni-muenchen.deresearchgate.net Green and yellow areas usually represent intermediate potential values. researchgate.net For instance, in related heterocyclic compounds, the negative electrostatic potential is often located around electronegative atoms like oxygen and nitrogen. researchgate.net The MEP is calculated on the molecule's surface, which can be defined by a constant electron density value. uni-muenchen.de

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides a detailed understanding of electron delocalization and donor-acceptor interactions within the molecule. uni-muenchen.de

A key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy E(2). numberanalytics.commdpi.com A high E(2) value indicates a strong delocalization or hyperconjugative interaction, which contributes to the molecule's stability. researchgate.net For example, in a study of a benzofuranone derivative, a significant donor-acceptor interaction was identified between an oxygen lone pair (donor) and an adjacent carbon-oxygen antibonding orbital (acceptor), with a high stabilization energy of 42.10 kcal/mol. researchgate.net NBO analysis can also provide information on the hybridization of atomic orbitals within bonds. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| O10 (Lone Pair) | C2-O10 (Antibonding) | 42.10 |

This table is based on findings for a related benzofuranone compound. researchgate.net

Topological descriptors are numerical values derived from the molecular structure that characterize the molecule's topology. researchgate.net These descriptors, along with other quantum chemical properties, can be used to estimate various physical and chemical properties of the compound. researchgate.netcore.ac.uk Analyses like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to predict the localization and delocalization of electrons in bonds and lone pairs. researchgate.netresearchgate.net These methods provide insights into non-covalent interactions within the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govmdpi.com This method is instrumental in drug discovery for understanding the binding modes and affinities of potential drug candidates. nih.govmdpi.com

For benzofuranone derivatives, which have shown potential as inhibitors of various enzymes, molecular docking simulations are performed to elucidate their interactions with the active site of the target protein. nih.govmdpi.com The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and then using docking software (e.g., AutoDock) to place the ligand into the binding site. nih.govresearchgate.net The simulations generate various binding poses, which are then scored based on their predicted binding free energy. A lower docking score generally indicates a more favorable binding interaction. mdpi.com

Studies on related benzofuranone compounds have shown that their inhibitory activity can be attributed to the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. mdpi.commdpi.com For example, in a study of aurone (B1235358) derivatives as human pancreatic lipase (B570770) inhibitors, the most promising compound exhibited a high docking score and formed stable interactions within the catalytic cavity of the enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their structural features. ajchem-a.com

In the context of benzofuranone derivatives, QSAR models can be developed to predict their inhibitory activity against specific biological targets. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The descriptors can include constitutional, topological, and quantum chemical parameters. QSAR models have been used to identify which positions on the benzofuranone scaffold are most critical for activity, guiding the design of more potent analogs. For instance, QSAR studies on some benzofuranone-related compounds have highlighted the importance of substituents at the C-6 and C-2 positions for enhancing biological activity.

Reaction Pathway and Transition State Analysis through Computational Methods

The elucidation of chemical reaction mechanisms, including the identification of transient intermediates and the characterization of transition states, is fundamental to understanding and controlling chemical reactivity. Computational chemistry, particularly methods rooted in quantum mechanics, offers powerful tools for mapping the energetic landscape of a reaction. numberanalytics.com These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone. nih.gov Central to this analysis is the concept of the Potential Energy Surface (PES), which describes the energy of a molecular system as a function of its geometry. Reaction pathways are traced along this surface, with transition states representing the highest energy barriers between reactants and products. numberanalytics.com

While specific computational studies detailing the reaction pathways and transition states for this compound are not extensively available in the reviewed literature, the analysis of structurally related benzofuranone derivatives provides significant insights into its potential reactivity and mechanistic routes. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a favorable balance between computational cost and accuracy for studying reaction energetics. numberanalytics.com

A prevalent reaction involving benzofuranones is the Knoevenagel condensation, which is used to synthesize benzylidene-substituted derivatives. The mechanism typically begins with the deprotonation of the active methylene (B1212753) group (at the C2 position) of the benzofuranone core by a base, which generates a nucleophilic enolate intermediate. This intermediate then attacks an aldehyde, followed by dehydration, to form the final product. Computational studies on derivatives like (2Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one have utilized DFT calculations to explain the observed stereoselectivity. These studies revealed that the Z-isomer is favored due to the stabilization of its transition state by intramolecular hydrogen bonding, making it energetically lower by 2.3 kcal/mol compared to the transition state leading to the E-isomer. This demonstrates how computational analysis can quantify the subtle energetic differences that dictate reaction outcomes.

Transition state analysis is also crucial for predicting the regioselectivity of reactions such as nucleophilic substitution. For instance, in a computational study of 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one, a related but different chloro-substituted benzofuranone, DFT calculations were used to simulate SN2 reaction pathways. The analysis focused on predicting whether substitution would occur at the C4 or C7 position. By calculating the activation energies (ΔG‡) for each pathway, researchers could determine the more favorable reaction site.

Table 1: Calculated Activation Energies for Nucleophilic Substitution on a Related Benzofuranone Derivative

Note: The following data is for 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one and is presented to illustrate the application of computational methods. Direct data for this compound is not available in the cited sources.

| Reaction Site | Predicted Activation Energy (ΔG‡) | Reference |

|---|---|---|

| Substitution at C4-Cl | ~25 kcal/mol | |

| Substitution at C7-OH | ~32 kcal/mol |

The results indicated that nucleophilic attack on the carbon bearing the chloro group at position 4 is kinetically favored due to a significantly lower activation energy barrier compared to substitution at the hydroxyl-bearing carbon at position 7. Such analyses are invaluable for predicting the chemical behavior of halogenated aromatic compounds.

Furthermore, computational investigations into the formation of other heterocyclic systems highlight the detailed mechanistic information that can be obtained. In a study on the synthesis of benzoxazinones, DFT calculations were performed to assess the Gibbs free energies of key intermediates and transition states in a proposed radical-mediated cyclization pathway. acs.org Similarly, the mechanism for an unusual room-temperature cyclization to form a benzofuran-2(3H)-one scaffold was investigated using DFT. The calculations identified a critical transition state for an ethoxy group attack with an energy barrier of 28.3 kcal/mol and a subsequent ring-closure transition state with a much lower barrier of 2.2 kcal/mol, explaining the reaction's progression under mild conditions. researchgate.net

Biological Activities and Structure Activity Relationships Sar of 6 Chloro 3 Benzofuranone Derivatives

Anticancer and Antitumor Potentials

Benzofuran (B130515) derivatives, including those with a chloro substitution, have demonstrated notable anticancer and antitumor properties. mdpi.comrsc.org The introduction of halogen atoms like chlorine into the benzofuran ring has been shown to significantly boost anticancer activity. mdpi.comnih.gov

Research has highlighted that halogenated benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines. mdpi.com For instance, a derivative containing chlorine in the benzene (B151609) ring showed strong activity against human tumor cell lines such as A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and SGC7901 (gastric cancer). mdpi.com Further studies on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed promising activity against A549 cells. mdpi.com

The anticancer mechanisms of these derivatives can involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can lead to cancer cell death. mdpi.com Some derivatives have also been found to cause cell cycle arrest at different phases, preventing the proliferation of cancer cells. mdpi.com For example, one chloro-derivative was found to induce G2/M phase arrest in HepG2 (liver cancer) cells. mdpi.com

Hybrid molecules incorporating the benzofuran structure have also been explored for their anticancer potential. nih.gov Benzofuran-pyrazole derivatives and benzofuran-chalcone compounds have shown promise as anticancer agents against human breast (MCF-7) and prostate (PC-3) cancer cell lines. rsc.org

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives are recognized for their anti-inflammatory and analgesic properties. mdpi.comnih.govnih.gov The core structure is a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Studies on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives, which share a related core structure, have demonstrated significant analgesic and anti-inflammatory activities. nih.gov Certain compounds in this series were found to be potent inhibitors of carrageenan- and arachidonic acid-induced paw edema in animal models. nih.gov Their mechanism of action involves the reduction of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov

Antimicrobial and Antiviral Properties

The benzofuran scaffold is a component of many compounds with antimicrobial and antiviral activities. rsc.orgmdpi.comnih.gov The presence and position of substituents on the benzofuran ring system are crucial for their antimicrobial efficacy. rsc.org

Studies have shown that chloro-substituted benzofuran derivatives possess significant antibacterial and antifungal properties. rsc.org For example, the presence of a chloro substituent on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran core was found to increase antimicrobial activities. rsc.org The antimicrobial activity of benzofuran derivatives appears to be more dependent on the substitution at the furan (B31954) ring than the benzene part of the molecule. rsc.org

Specifically, substitutions at the C-6 position, such as a hydroxyl group, have been shown to be essential for antibacterial activities against strains like Staphylococcus aureus and Bacillus subtilis. nih.gov In some series of compounds, the introduction of bromo and chloro groups to a phenyl ring attached to the benzofuran system improved inhibitory activity against microbial strains. jrespharm.com

Furthermore, certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been investigated for their activity against Plasmodium falciparum, the parasite that causes malaria. A (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone derivative exhibited high activity against a multidrug-resistant strain of the parasite. nih.govasm.org

Antioxidant Mechanisms and Radical Scavenging

Benzofuranone derivatives are known for their antioxidant properties, which are attributed to their ability to quench carbon-centered radicals. google.com The active hydrogen of the furanone ring can be transferred to quench these radicals effectively. google.com

The antioxidant activity of benzofuran derivatives is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Studies on quinolone-based aurone (B1235358) analogs, which can be derived from benzofuranones, have shown that the antioxidant activity is strongly dependent on the number and position of hydroxyl groups on the aromatic rings. arabjchem.org Derivatives with two hydroxyl groups demonstrated notable antioxidant capacity by reducing Fe+3 to Fe+2. arabjchem.org

In some cases, the pro-oxidative effects of benzofuran derivatives can contribute to their anticancer activity by inducing oxidative stress and subsequent cell death in cancer cells. mdpi.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidases (MAO) Inhibition)

Benzofuranone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAO). tandfonline.com MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a target for the treatment of neurological disorders. acs.org

A series of novel benzofuran–thiazolylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on MAO-A and MAO-B enzymes. acs.org Several compounds in this series showed potent inhibitory activity against both MAO-A and MAO-B. acs.org One derivative, in particular, was found to be a very strong inhibitor of the MAO-A enzyme, with an activity profile similar to the reference drug clorgyline. acs.org

Kinetic studies have revealed that these compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. mdpi.com

Structure-Activity Relationship (SAR) Investigations

The biological activities of 6-chloro-3-benzofuranone derivatives are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different substituents and their positions on the benzofuran scaffold influence the biological effects. mdpi.commdpi.com

Influence of Substituent Effects on Bioactivity

The nature and position of substituents on the benzofuran ring play a critical role in determining the bioactivity of the derivatives.

For anticancer activity , the introduction of halogens like chlorine has been shown to significantly enhance cytotoxic properties. mdpi.comnih.gov The position of the halogen atom is also important, with para-substitution on an N-phenyl ring often leading to maximum activity. nih.gov In contrast, the presence of electron-withdrawing groups like nitro and cyano can sometimes lead to a decrease in activity. nih.gov

In terms of antimicrobial activity , the presence of a chloro substituent on attached heterocyclic rings like pyrazoline and pyrazole has been shown to increase potency. rsc.org For antibacterial action, a hydroxyl group at the C-6 position of the benzofuran ring is often considered essential. nih.gov The introduction of electron-withdrawing groups on the benzofuran ring and electron-donating groups on an aromatic side chain can lead to good activity. rsc.org

Regarding antioxidant activity , the presence and number of hydroxyl groups are key determinants. arabjchem.org Electron-donating groups on an attached phenyl ring can increase antioxidant activity by stabilizing the resulting radical.

For MAO inhibition , SAR studies of benzofuran–thiazolylhydrazone derivatives have provided insights into the structural requirements for potent inhibition. For instance, the specific nature and position of substituents on the thiazole (B1198619) and benzofuran rings influence the inhibitory potency and selectivity for MAO-A versus MAO-B. acs.org

Interactive Data Table of Selected this compound Derivatives and Their Activities

| Compound | Derivative Type | Target/Assay | Activity/Potency | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Halogenated Benzofuran | A549 Cancer Cells | Promising Cytotoxicity | mdpi.com |

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Nitroheteroarylmethylene Benzofuranone | P. falciparum (K1 strain) | High Antimalarial Activity (IC50: 0.654 nM) | nih.govasm.org |

| 6-chloro-2-(3-methoxy-4-propoxybenzylidene)-4-nitrobenzofuran-3(2H)-one | Benzylidene Benzofuranone | Alkaline Phosphatase | Enzyme Inhibitor | nih.gov |

| Benzofuran-Thiazolylhydrazone Derivative (Compound 2l) | Thiazolylhydrazone Benzofuran | MAO-A Enzyme | Potent Inhibitor (IC50: 0.07 µM) | acs.org |

| Benzofuran-Thiazolylhydrazone Derivative (Compound 2l) | Thiazolylhydrazone Benzofuran | MAO-B Enzyme | Potent Inhibitor (IC50: 0.75 µM) | acs.org |

Role of Stereochemistry in Biological Efficacy

The spatial orientation of atoms within a molecule, known as stereochemistry, is a pivotal factor in determining the biological activity of drug candidates. This is because biological targets such as enzymes and receptors are themselves chiral, meaning they have specific three-dimensional structures. Consequently, they often exhibit stereoselectivity, interacting differently with various stereoisomers (enantiomers or diastereomers) of a single compound. In the realm of benzofuranone derivatives, the synthesis of optically pure compounds is of significant interest for medicinal chemistry, as the biological activity often resides in only one of the enantiomers. semanticscholar.org

The introduction of chiral centers in derivatives of this compound can lead to stereoisomers with markedly different pharmacological profiles. The differential activity between stereoisomers underscores the importance of a precise fit between the drug molecule and its biological target.

Research into compounds with structural similarities to benzofuranones has demonstrated this principle. For instance, in a series of synthesized cyclohexene (B86901) derivatives designed as anti-sepsis agents, the separation and evaluation of enantiomers revealed significant differences in their biological potency. This highlights that the specific three-dimensional arrangement is crucial for the molecule's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines.

The following table illustrates the differential inhibitory activity of enantiomers for a representative benzylsulfone derivative, demonstrating the impact of stereochemistry on biological efficacy.

| Compound | Stereoisomer | Inhibitory Activity (NO Production) |

| Benzylsulfone Derivative | (+)-enantiomer | More Potent |

| Benzylsulfone Derivative | (-)-enantiomer | Less Potent |

This observed stereoselectivity suggests that the binding pocket of the target protein can distinguish between the two enantiomers, with one fitting more effectively and thus eliciting a stronger biological response. The carbonyl group at the 1-position of the cyclohexene ring was also identified as essential for this activity, further defining the structural requirements for interaction with the biological target.

While specific studies focusing exclusively on the stereoisomers of this compound derivatives are not extensively detailed in the provided context, the principles derived from structurally related heterocyclic compounds are highly relevant. The synthesis of specific stereoisomers, often achieved through stereoselective or asymmetric synthesis, is a key strategy in medicinal chemistry to optimize therapeutic efficacy and reduce potential off-target effects associated with the less active or inactive isomer. semanticscholar.orgacs.org The development of optically pure benzofuranone derivatives is therefore a critical step in harnessing their full therapeutic potential. semanticscholar.org

Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

6-Chloro-3-Benzofuranone is a versatile building block in organic synthesis, prized for its ability to participate in a variety of chemical transformations. chemimpex.com Its benzofuranone core, featuring a chlorinated benzene (B151609) ring fused to a furanone ring, provides a reactive platform for constructing more intricate molecular architectures. chemimpex.comguidechem.com This reactivity is enhanced by the presence of the chlorine atom and the carbonyl group, which allow for electrophilic substitutions, nucleophilic additions, and coupling reactions. cymitquimica.com

The compound serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comguidechem.com For instance, it is employed in the creation of novel compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com The synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules, often utilizes benzofuranone derivatives. semanticscholar.org

The general synthetic utility is demonstrated by its use in creating highly functionalized furanones through reactions like the aldol (B89426) reaction of corresponding silyloxyfurans. acs.org The ability to introduce various substituents onto the benzofuranone skeleton allows for the generation of a diverse library of compounds with tailored properties. This adaptability makes this compound and its derivatives attractive starting materials for drug discovery and the development of new chemical entities. chemimpex.comcymitquimica.com

Detailed research has shown that the benzofuranone moiety is essential for the biological activity in some complex molecules. For example, in the synthesis of certain antiplasmodial agents, the oxygen atom of the benzofuranone moiety was found to be important for its activity. nih.gov Furthermore, modifications at different positions of the benzofuranone ring can significantly influence the biological selectivity and potency of the final compounds. rsc.org

The following table provides examples of complex molecules synthesized using benzofuranone derivatives as building blocks:

| Product Molecule Class | Synthetic Utility of Benzofuranone Core | Reference |

| Anti-inflammatory Drugs | Serves as a key intermediate in the synthesis pathway. | chemimpex.com |

| Anticancer Agents | The benzofuranone structure is a foundational component for developing novel anticancer compounds. chemimpex.com | chemimpex.comactuatetherapeutics.com |

| Agrochemicals | Used as a starting material for various agrochemical products. | guidechem.com |

| Bioactive Heterocycles | The benzofuranone skeleton is a precursor for a wide range of biologically active heterocyclic compounds. | semanticscholar.org |

| Glycogen Synthase Kinase-3 Inhibitors | Employed in the synthesis of potent and selective inhibitors. | actuatetherapeutics.com |

| Antiplasmodial Compounds | The benzofuranone moiety is crucial for the observed antiplasmodial activity. | nih.gov |

Development of Fluorescent Probes and Imaging Agents

The benzofuranone scaffold has been identified as a valuable component in the design of fluorescent probes for biological imaging. nih.gov These probes are instrumental in visualizing and tracking specific molecules and processes within living cells and organisms. The inherent fluorescence of certain benzofuranone derivatives, or their ability to be conjugated with fluorophores, makes them suitable for these applications. rsc.orgfrontiersin.org

A notable application is the development of a benzofuranone-derived fluorescent probe, BFSF, for imaging sulfite (B76179) levels in living cells under hypoxic conditions. nih.gov This probe exhibits a strong fluorescence response upon reaction with sulfite, allowing for real-time monitoring of this important biological analyte. nih.gov Such tools are crucial for studying cellular metabolism and the effects of conditions like anesthesia. nih.gov

The development of fluorescent probes often involves conjugating a targeting molecule with a fluorescent dye. Benzofuranone derivatives can serve as either the targeting moiety or be part of the fluorescent dye itself. The synthesis of these probes requires careful design to ensure specificity for the target and optimal photophysical properties, such as brightness, stability, and a large Stokes shift to minimize background signal. revvity.comatdbio.com

The versatility of the benzofuranone structure allows for the synthesis of a variety of probes with different fluorescent properties and targeting capabilities. For example, by modifying the substituents on the benzofuranone ring, the absorption and emission wavelengths of the resulting dye can be tuned for specific imaging applications, including near-infrared (NIR) imaging, which allows for deeper tissue penetration. licorbio.commdpi.com

The table below summarizes key aspects of benzofuranone-based fluorescent probes:

| Probe Name/Type | Target Analyte/Process | Key Features | Reference |

| BFSF | Sulfite in living cells | Rapid response, high specificity, low cytotoxicity. | nih.gov |

| Hemicyanine-based probes | Mitochondria in melanoma cells | Selective accumulation, dual imaging and therapeutic function. | frontiersin.org |

| Triazaborolopyridinium dyes | General cellular imaging | Membrane permeable, suitable for conjugation to targeting molecules. | nih.gov |

| Pyrimidine ribonucleotide analogues | RNA structure and function | Enzymatically incorporated into RNA, signals binding events. | nih.gov |

Contributions to Polymer and Advanced Material Development

This compound and its derivatives contribute significantly to the field of polymer science and the development of advanced materials. chemimpex.com Their utility in this area stems from their ability to be incorporated into polymer structures to enhance their properties or to act as key components in the synthesis of functional polymers. chemimpex.com

Benzofuranone derivatives are used in the development of new materials, particularly in creating polymers with improved industrial applications. chemimpex.com For instance, certain benzofuranone compounds are used as processing stabilizers in polyolefins like polypropylene. researchgate.net They help to inhibit degradation during melt processing, thereby maintaining the mechanical properties and color stability of the polymer. researchgate.netgoogle.com

The unique electronic properties of some benzofuranone derivatives make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The ability to synthesize a wide range of benzofuranone-containing molecules allows for the fine-tuning of their optical and electronic properties for specific material applications. researchgate.net

Research into the physical behavior of benzofuranone compounds in polymers has shown that factors like the substituents on the benzofuranone ring can influence their antioxidant activity and solubility within the polymer matrix. researchgate.net This understanding is crucial for designing effective polymer additives.